molecular formula C10H14Cl2N2 B2464000 1-(Pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride CAS No. 1093232-60-0

1-(Pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride

Cat. No.: B2464000
CAS No.: 1093232-60-0
M. Wt: 233.14
InChI Key: GZQJGESMXWQLHS-UHFFFAOYSA-N
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Description

1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N2 and a molecular weight of 233.14 g/mol . This compound is known for its unique bicyclic structure, which includes a pyridine ring and an azabicyclohexane moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction is performed on a gram scale and provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. The major diastereoisomers can be easily isolated by chromatography on silica gel .

Chemical Reactions Analysis

1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition of bacterial growth or disruption of fungal cell walls .

Comparison with Similar Compounds

1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride lies in its specific combination of the pyridine ring and the azabicyclohexane moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.2ClH/c1-2-8(5-11-3-1)10-4-9(10)6-12-7-10;;/h1-3,5,9,12H,4,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWJMPWGCFWVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CN=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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